1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
CAS No.: 895929-68-7
Cat. No.: VC2024934
Molecular Formula: C12H14FN3
Molecular Weight: 219.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 895929-68-7 |
---|---|
Molecular Formula | C12H14FN3 |
Molecular Weight | 219.26 g/mol |
IUPAC Name | 1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Standard InChI | InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3 |
Standard InChI Key | FORLBQHCNWXONX-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CC2=CC=CC=C2F)C)N |
Canonical SMILES | CC1=C(C(=NN1CC2=CC=CC=C2F)C)N |
Introduction
Chemical Properties and Structural Characteristics
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core structure with specific substitution patterns. The pyrazole ring contains two adjacent nitrogen atoms and is the fundamental scaffold upon which the various functional groups are attached. This section details the key chemical and structural properties of this compound.
Basic Chemical Information
The compound's essential chemical properties are summarized in the following table:
Property | Value |
---|---|
IUPAC Name | 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine |
CAS Number | 895929-68-7 |
Molecular Formula | C₁₂H₁₄FN₃ |
Molecular Weight | 219.26 g/mol |
Physical State | Solid |
InChI | InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-6-4-3-5-11(13)6-10/h3-6H,7,14H2,1-2H3 |
InChIKey | BCCPNLJBTZZTET-UHFFFAOYSA-N |
The molecular structure features a pyrazole ring with methyl groups at positions 3 and 5, an amine group at position 4, and a 2-fluorobenzyl group attached to the nitrogen at position 1. The 2-fluorobenzyl group consists of a methylene bridge connecting the pyrazole nitrogen to a phenyl ring that has a fluorine atom at the ortho position .
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy. These techniques are essential for confirming the structure and purity of the compound.
In mass spectrometry analysis, the compound shows characteristic fragmentation patterns that reflect its structural components. The predicted collision cross-section data provides valuable information for analytical identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 220.12384 | ~145 |
[M+Na]⁺ | 242.10578 | ~158 |
[M+NH4]⁺ | 237.15038 | ~153 |
[M+K]⁺ | 258.07972 | ~153 |
[M-H]⁻ | 218.10928 | ~147 |
These predicted collision cross-section values are particularly useful in ion mobility-mass spectrometry analyses, which can help differentiate this compound from structural isomers or related molecules .
Synthesis and Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves several chemical transformations and requires specific reaction conditions to achieve good yields and high purity. This section outlines the primary synthetic routes and methodologies employed in the preparation of this compound.
Common Synthetic Routes
The synthesis typically involves the following key steps:
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Formation of the 3,5-dimethylpyrazole core structure
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Introduction of the amine group at position 4
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N-alkylation with 2-fluorobenzyl halide
One common approach begins with the reaction of a 1,3-diketone (such as 2,4-pentanedione) with hydrazine to form the pyrazole ring system. The resulting 3,5-dimethylpyrazole is then subjected to nitration at the 4-position, followed by reduction of the nitro group to yield the corresponding amine. Finally, N-alkylation with 2-fluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate yields the target compound .
Reaction Conditions and Optimization
The success of the synthesis largely depends on carefully controlled reaction conditions:
Reaction Step | Reagents | Conditions | Key Considerations |
---|---|---|---|
Pyrazole Formation | 2,4-pentanedione, hydrazine hydrate | Ethanol, reflux, 2-3 hours | Temperature control is crucial for selectivity |
Nitration | HNO₃, H₂SO₄ | 0-5°C, 1 hour | Careful temperature control to avoid over-nitration |
Reduction | Fe/HCl or H₂, Pd/C | Room temperature to 60°C | Selection of reducing agent affects yield and purity |
N-alkylation | 2-fluorobenzyl halide, K₂CO₃ | DMF, 60-80°C, 5-8 hours | Base and solvent selection impacts N-selectivity |
The N-alkylation step requires particular attention to ensure regioselectivity, as pyrazoles have two potential nitrogen sites for alkylation. The use of appropriate bases and reaction conditions helps direct the alkylation predominantly to the desired nitrogen position .
Applications in Scientific Research
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has garnered attention in various research fields due to its structural features and potential biological activities. This section explores the compound's applications in scientific research.
Medicinal Chemistry Applications
The compound serves as an important building block in medicinal chemistry research. Pyrazole derivatives, including those with fluorinated substituents, have shown a wide range of biological activities that make them attractive for drug discovery efforts. Specifically, compounds with this structural scaffold have been investigated for the following therapeutic applications:
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Anti-inflammatory activity through various mechanisms including cyclooxygenase inhibition
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Antimicrobial properties against both Gram-positive and Gram-negative bacteria
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Potential antitumor effects through kinase inhibition pathways
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Analgesic properties through interaction with pain signaling pathways
The presence of the fluorine atom at the 2-position of the benzyl group contributes to enhanced metabolic stability and can modulate the compound's lipophilicity, potentially improving its pharmacokinetic properties .
Chemical Probe Development
Due to its unique structure, the compound has potential applications as a chemical probe for studying biological systems. The fluorine atom can serve as a handle for fluorine-19 NMR studies, allowing researchers to track the compound's distribution and interactions within biological environments. Additionally, the amine group at the 4-position offers a convenient site for further functionalization, such as attachment of fluorescent tags or affinity labels for target identification studies .
Biological Activity and Mechanisms of Action
Understanding the biological activity and mechanisms of action of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is crucial for evaluating its potential applications in pharmaceutical research and development.
Target Class | Specific Examples | Potential Therapeutic Applications |
---|---|---|
Kinases | p38 MAP kinase, JAK kinases | Anti-inflammatory, anticancer |
Nuclear Receptors | PPAR-γ, estrogen receptors | Metabolic disorders, hormone-dependent cancers |
Ion Channels | Voltage-gated sodium channels | Pain management, epilepsy |
Enzymes | Cyclooxygenases, lipoxygenases | Inflammation, pain |
The compound's interaction with these targets is mediated by its structural features, with the pyrazole core and fluorine substituent playing key roles in binding affinity and selectivity .
Structure-Activity Relationships
The biological activity of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is influenced by its structural elements:
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The pyrazole ring serves as a hydrogen bond acceptor through its nitrogen atoms
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The amine group at position 4 can function as both a hydrogen bond donor and acceptor
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The methyl groups at positions 3 and 5 contribute to hydrophobic interactions
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The 2-fluorobenzyl group enhances binding through π-π stacking interactions and the electronegative fluorine atom
Modifications to these structural elements can significantly alter the compound's biological profile, highlighting the importance of understanding structure-activity relationships in the development of related compounds for specific therapeutic applications .
Comparison with Similar Compounds
To better understand the unique properties of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, it is instructive to compare it with structurally related compounds that differ in the position of the fluorine substituent or other structural features.
Positional Isomers
The position of the fluorine atom on the benzyl group significantly influences the compound's properties and potential biological activities:
Compound | Key Differences | CAS Number | Potential Impact on Properties |
---|---|---|---|
1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Fluorine at meta position | 925650-30-2 | Different electronic distribution, altered binding profile |
1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Fluorine at para position | 514800-78-3 | More symmetric electron distribution, different molecular recognition |
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Additional chlorine substituent | 925663-04-3 | Enhanced lipophilicity, altered electronic properties |
The positional isomers demonstrate how subtle changes in structure can lead to significant differences in physicochemical properties and biological activities. The ortho-fluorine in 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine may create unique conformational constraints or electronic effects that distinguish it from its isomers .
Structural Analogs
Beyond positional isomers, other structural analogs provide insights into the importance of specific functional groups:
Analog Type | Example | Structural Difference | Functional Impact |
---|---|---|---|
Phenyl vs. Benzyl | 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine | Direct phenyl attachment vs. methylene bridge | Altered flexibility and binding geometry |
Different Heterocycles | Pyrrole or imidazole analogs | Different heteroatom arrangement | Modified hydrogen bonding capacity and electronic distribution |
Substituted Amines | N-alkylated derivatives | Substitution at the 4-amino group | Changed hydrogen bonding profile and solubility |
These comparisons highlight how structural modifications can be leveraged to fine-tune properties for specific applications in research or drug development .
Future Research Directions
The continuing investigation of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine presents numerous opportunities for expanding our understanding of its properties and potential applications.
Structure Optimization Studies
Future research could focus on structural modifications to enhance specific properties:
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Exploration of different substituents on the pyrazole ring to modulate electronic properties
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Investigation of alternative positions for the fluorine atom to optimize binding interactions
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Development of prodrug approaches utilizing the amine functionality
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Creation of hybrid molecules combining the pyrazole scaffold with other pharmacophores
These structure-optimization studies could lead to compounds with improved potency, selectivity, or pharmacokinetic properties for specific therapeutic applications .
Advanced Analytical Characterization
More comprehensive analytical characterization would enhance our understanding of this compound:
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Detailed single-crystal X-ray diffraction studies to precisely determine three-dimensional structure
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Advanced NMR techniques to explore conformational dynamics
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Binding studies with potential protein targets using biophysical methods
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Computational modeling to predict interactions with biological macromolecules
Such advanced characterization would provide valuable insights into structure-function relationships and guide rational design of related compounds with optimized properties .
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